3-Aminopyrazine-2-carboxamide
Overview
Description
3-Aminopyrazine-2-carboxamide is a compound with the molecular weight of 138.13 . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C . It has been identified as a pyrazolone with analgesic, anti-inflammatory, and antipyretic properties .
Synthesis Analysis
The synthesis of 3-Aminopyrazine-2-carboxamide involves the design and in vitro antimicrobial activity of a series of N-substituted 3-aminopyrazine-2-carboxamides with free amino groups in position 3 on the pyrazine ring . The series is subdivided into benzyl, alkyl, and phenyl derivatives based on various substituents on the carboxamidic moiety .
Molecular Structure Analysis
The molecular structure of 3-Aminopyrazine-2-carboxamide is represented by the Inchi Code: 1S/C5H6N4O/c6-4-3(5(7)10)8-1-2-9-4/h1-2H, (H2,6,9)(H2,7,10) and the Inchi key: SFSMATGDLFHTHE-UHFFFAOYSA-N .
Chemical Reactions Analysis
Direct acylation of 3-aminopyrazine-2-carboxamide failed due to the significantly low nucleophilicity of the amine. Methyl 3-aminopyrazine-2-carboxylate has slightly higher reactivity .
Physical And Chemical Properties Analysis
3-Aminopyrazine-2-carboxamide is a solid substance with a molecular weight of 138.13 . It has a flash point of 181.1 . The compound should be stored in a dark place, sealed in dry, at 2-8°C .
Scientific Research Applications
Antimycobacterial Activity
3-Aminopyrazine-2-carboxamide derivatives have shown promising results as potential inhibitors of prolyl-tRNA synthetase with antimycobacterial activity . These compounds have been evaluated against various strains of mycobacteria, demonstrating high activity, particularly against multidrug-resistant strains of Mycobacterium tuberculosis. The most active compounds were 4’-substituted 3-(benzamido)pyrazine-2-carboxam
Safety and Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
The compound has been evaluated for antimycobacterial, antibacterial, and antifungal activities in vitro . The most active compounds were 4’-substituted 3-(benzamido)pyrazine-2-carboxamides, exerting MIC (Minimum Inhibitory Concentration) from 1.95 to 31.25 µg/mL . The active compounds preserved their activity even against multidrug-resistant strains of Mycobacterium tuberculosis . This suggests that 3-Aminopyrazine-2-carboxamide and its derivatives could be further explored for their potential as antimicrobial agents .
Mechanism of Action
Target of Action
The primary target of 3-Aminopyrazine-2-carboxamide is the Prolyl-tRNA Synthetase (ProRS) . ProRS is an enzyme that plays a crucial role in protein synthesis by attaching the amino acid proline to the appropriate tRNA molecule .
Mode of Action
3-Aminopyrazine-2-carboxamide interacts with ProRS, inhibiting its function . This compound is derived from a previously reported inhibitor of human ProRS and has been repurposed to inhibit mycobacterial ProRS . The inhibition of ProRS disrupts protein synthesis, which is essential for the growth and survival of the organism .
Biochemical Pathways
The inhibition of ProRS by 3-Aminopyrazine-2-carboxamide affects the protein synthesis pathway . This disruption in protein synthesis can lead to the death of the organism, as proteins are crucial for many biological functions, including cell structure, function, and regulation .
Result of Action
The result of the action of 3-Aminopyrazine-2-carboxamide is the inhibition of growth in various strains of mycobacteria . The compound has shown high activity against mycobacteria, including multidrug-resistant strains of Mycobacterium tuberculosis . It has also shown minimal antibacterial and antifungal activity .
properties
IUPAC Name |
3-aminopyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-4-3(5(7)10)8-1-2-9-4/h1-2H,(H2,6,9)(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSMATGDLFHTHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186281 | |
Record name | Aminopyrazine carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopyrazine-2-carboxamide | |
CAS RN |
32587-10-3 | |
Record name | Aminopyrazine carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032587103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 32587-10-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131841 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 32587-10-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241332 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Aminopyrazine carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMINOPYRAZINE CARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K43224J9U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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